An In-depth Technical Guide to Ethyl 2-Aminopent-3-enoate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-Aminopent-3-enoate: Synthesis, Properties, and Applications
Abstract
Ethyl 2-aminopent-3-enoate is a non-canonical, unsaturated amino acid ester belonging to the class of vinylogous β-amino acids. Its unique structural arrangement, featuring an amino group at the α-carbon and a carbon-carbon double bond between C3 and C4, offers a distinct reactivity profile compared to its saturated counterparts or isomeric enamines. This guide provides a comprehensive technical overview of its chemical structure, a robust protocol for its stereoselective synthesis via the Horner-Wadsworth-Emmons reaction, a detailed analysis of its predicted physicochemical and spectroscopic properties, and an exploration of its potential applications as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers and professionals engaged in synthetic organic chemistry, peptide science, and the design of novel therapeutic agents.
Introduction: The Significance of Vinylogous Amino Esters
Unsaturated amino acids are crucial components in the design of peptidomimetics and biologically active molecules. Ethyl 2-aminopent-3-enoate, as a vinylogous β-amino acid (VBAA), possesses a unique structural motif where the α-stereocenter is separated from the carboxylic acid functionality by a vinyl group.[1] This separation has profound implications for its chemical behavior and utility. Unlike β-enamino esters, where the amine and ester are conjugated with the double bond, the isolated α-amino group in ethyl 2-aminopent-3-enoate retains its nucleophilicity, while the α,β-unsaturated ester portion provides a site for conjugate additions. This dual reactivity makes it a valuable synthon.
Furthermore, the incorporation of VBAAs into peptide backbones can induce specific conformational constraints, which is a key strategy in designing peptides with enhanced stability, receptor affinity, and proteolytic resistance.[2] The study of molecules like ethyl 2-aminopent-3-enoate is therefore driven by the need for novel building blocks to construct diverse molecular libraries for drug discovery.[1]
Chemical Structure and Physicochemical Properties
The fundamental structure of ethyl 2-aminopent-3-enoate consists of a five-carbon chain with an ethyl ester at C1, an amino group at C2, and a double bond at C3. The IUPAC name for the likely most stable isomer is ethyl (E)-2-aminopent-3-enoate.[3]
Molecular Identity:
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Molecular Formula: C₇H₁₃NO₂[3]
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Molecular Weight: 143.18 g/mol [3]
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Canonical SMILES: CCOC(=O)C(C=CC)N[3]
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InChIKey: MZQVQYYANVDDSP-HWKANZROSA-N[3]
Table 1: Predicted Physicochemical Properties of Ethyl (E)-2-aminopent-3-enoate
| Property | Predicted Value | Source / Rationale |
| Physical State | Colorless to pale yellow liquid | Based on similar unsaturated esters. |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Extrapolated from similar amino esters. |
| Solubility | Soluble in common organic solvents (Ethanol, Dichloromethane, THF, Ethyl Acetate). Sparingly soluble in water. | Typical for moderately polar organic esters. |
| XLogP3 | 0.7 | Computed by PubChem.[3] |
| Hydrogen Bond Donor Count | 1 | From the primary amine group.[3] |
| Hydrogen Bond Acceptor Count | 3 | From the carbonyl oxygen and ester oxygen.[3] |
Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach
A robust and stereoselective method for the synthesis of α,β-unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This approach is highly suitable for preparing ethyl 2-aminopent-3-enoate, as it allows for the reliable formation of the (E)-alkene, which is generally the thermodynamically favored product.[4] The synthesis begins with a protected α-amino aldehyde, which then reacts with a phosphonate ylide.
The causality behind this choice lies in the HWE reaction's advantages over the classical Wittig reaction: the byproduct, a water-soluble phosphate ester, is easily removed during aqueous workup, simplifying purification.[5] Furthermore, the reaction conditions are generally mild and tolerant of various functional groups.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Horner-Wadsworth-Emmons reactions for vinylogous amino acid synthesis.[1] Researchers should optimize conditions as necessary.
Part A: Preparation of the Phosphonate Ylide
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Add triethyl phosphonoacetate (1.1 equivalents) to the THF.
-
Cool the solution to 0 °C in an ice bath.
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Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to form the reactive ylide.
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Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes until the evolution of hydrogen gas ceases.
Part B: Olefination Reaction
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve N-Boc-alaninal (1.0 eq.) in anhydrous THF.
-
Add the N-Boc-alaninal solution dropwise to the cold ylide solution via a syringe pump over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermicity of the reaction and minimize side products, ensuring high stereoselectivity.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Part C: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (N-Boc-protected ethyl 2-aminopent-3-enoate) by flash column chromatography on silica gel.
Part D: Deprotection
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Dissolve the purified, N-Boc protected product in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA, 5-10 eq.) and stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in DCM and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the final product, ethyl 2-aminopent-3-enoate.
Spectroscopic Characterization (Predicted)
As no published experimental spectra for ethyl 2-aminopent-3-enoate are available, the following data are predicted based on established chemical shift principles and data from analogous structures such as ethyl (E)-hex-2-enoate and other α-amino esters.[6][7] These predictions serve as a guide for characterization.
Table 2: Predicted Spectroscopic Data for Ethyl (E)-2-aminopent-3-enoate
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~5.70-5.90 (m, 1H, H3), ~5.40-5.60 (m, 1H, H4), ~4.15 (q, J ≈ 7.1 Hz, 2H, -OCH₂ CH₃), ~3.50 (d, J ≈ 5.0 Hz, 1H, H2), ~1.70 (d, J ≈ 6.5 Hz, 3H, H5), ~1.60 (br s, 2H, -NH₂ ), ~1.25 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃ ). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~173 (C1, C=O), ~130 (C4), ~125 (C3), ~61 (-O CH₂CH₃), ~58 (C2), ~18 (C5), ~14 (-OCH₂C H₃). |
| IR Spectroscopy (Thin Film) | ν (cm⁻¹): ~3380-3300 (N-H stretch, primary amine), ~3030 (C=C-H stretch), ~2980-2850 (C-H stretch, sp³), ~1735 (C=O stretch, ester), ~1650 (C=C stretch, alkene), ~1200 (C-O stretch, ester). |
| Mass Spectrometry (EI) | m/z (%): 143 ([M]⁺), 98 ([M-OC₂H₅]⁺), 70 ([M-COOC₂H₅]⁺). The fragmentation pattern would likely involve the loss of the ethoxy group followed by the loss of carbon monoxide. |
Reactivity and Applications in Drug Development
The synthetic utility of ethyl 2-aminopent-3-enoate stems from the orthogonal reactivity of its two key functional moieties: the α-amino group and the α,β-unsaturated ester system.
Peptide Synthesis and Peptidomimetics
The primary amino group can be readily acylated to form amide bonds, allowing for the incorporation of this vinylogous amino acid into peptide chains. The resulting modified peptides can adopt unique secondary structures due to the altered spacing and geometry of the backbone.[8] This is a powerful tool for developing peptide-based drugs with improved pharmacological profiles, as the unnatural backbone can confer resistance to enzymatic degradation by proteases.[9]
Synthesis of Heterocyclic Scaffolds
The bifunctional nature of ethyl 2-aminopent-3-enoate makes it an excellent precursor for the synthesis of various heterocyclic compounds. The amino group and the ester functionality can participate in cyclocondensation reactions with appropriate reagents to form pyridinones, pyrimidinones, and other ring systems that are prevalent in medicinal chemistry.
Precursor for Novel Amino Acids
The double bond serves as a handle for further functionalization. For instance, catalytic hydrogenation can stereoselectively reduce the double bond to yield derivatives of norvaline. Alternatively, the double bond can undergo reactions such as epoxidation or dihydroxylation, leading to a diverse array of complex and unnatural amino acid building blocks for further synthetic exploration.
Conclusion
Ethyl 2-aminopent-3-enoate represents a synthetically valuable but under-explored chemical entity. While direct experimental data remains sparse, its synthesis is readily achievable through established methodologies like the Horner-Wadsworth-Emmons reaction. Its predicted properties and reactivity profile highlight its potential as a versatile building block for creating conformationally constrained peptides and novel heterocyclic structures. For drug development professionals and synthetic chemists, this molecule and the broader class of vinylogous amino acids offer exciting opportunities to expand the chemical space for designing next-generation therapeutics and functional materials. Further investigation into its specific biological activities and reaction optimization is warranted.
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